

Solubility Profile of 3-Bromo-2-hydroxy-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-methylpyridine

Cat. No.: B090738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Bromo-2-hydroxy-5-methylpyridine**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile derived from the compound's molecular structure and general principles of organic chemistry. Furthermore, it outlines detailed, standardized experimental protocols for the systematic determination of its solubility in common laboratory solvents, equipping researchers with the methodology to generate precise quantitative data for their specific applications.

Theoretical Solubility Profile

3-Bromo-2-hydroxy-5-methylpyridine (C_6H_6BrNO , Molar Mass: 188.02 g/mol) is a substituted pyridine derivative with functional groups that dictate its solubility behavior.^[1] The key structural features influencing its solubility are the pyridine ring, the hydroxyl group, the bromine atom, and the methyl group.

- **Pyridine Ring:** The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it capable of acting as a hydrogen bond acceptor. This contributes to its potential solubility in protic solvents. Pyridine itself is miscible with a wide range of solvents, including water and many organic solvents.^{[2][3]}

- Hydroxyl Group (-OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This functional group significantly increases the likelihood of solubility in polar protic solvents like water, ethanol, and methanol.
- Bromine Atom (-Br): The bromine atom is electronegative and contributes to the overall polarity of the molecule. However, its larger size compared to hydrogen increases the molecular weight and surface area, which can slightly decrease solubility in very polar solvents like water.
- Methyl Group (-CH₃): The methyl group is a nonpolar, hydrophobic functional group. Its presence will generally decrease solubility in polar solvents and increase solubility in nonpolar or weakly polar organic solvents.

Based on these structural features, a qualitative solubility profile can be predicted. The presence of both hydrogen-bonding groups (hydroxyl and pyridine nitrogen) and a nonpolar region (methyl group and the aromatic ring) suggests that **3-Bromo-2-hydroxy-5-methylpyridine** will exhibit a range of solubilities across different solvents.

Predicted Solubility Trend:

- High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate the polar functional groups effectively.
- Moderate to High Solubility: Expected in lower alcohols like methanol and ethanol, as they are polar protic solvents capable of hydrogen bonding with the solute.
- Moderate Solubility: Acetone, a polar aprotic solvent, is likely to be a reasonably good solvent.
- Low to Moderate Solubility: In less polar solvents like ethyl acetate and dichloromethane, solubility is expected to be moderate.
- Low Solubility: In nonpolar solvents such as hexane and toluene, the solubility is predicted to be low due to the significant polarity of the molecule.

- **Slightly Soluble in Water:** The presence of the hydrophobic methyl group and the bromine atom may limit its solubility in water, despite the presence of the hydroxyl group and pyridine nitrogen. The overall solubility will be a balance between the hydrophilic and hydrophobic parts of the molecule. For a structurally similar compound, 2-Bromo-5-hydroxy-3-methylpyridine, the solubility in water is described as low.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for **3-Bromo-2-hydroxy-5-methylpyridine** in common laboratory solvents is not readily available in the surveyed literature. To obtain precise solubility values (e.g., in g/L or mol/L), experimental determination is necessary. The following section provides a general protocol for this purpose.

Solvent	Predicted Solubility	Rationale
Water	Slightly Soluble	Hydrogen bonding potential from -OH and pyridine N is offset by the hydrophobic -CH ₃ and -Br groups.
Ethanol	Soluble	Polar protic solvent, capable of hydrogen bonding.
Methanol	Soluble	Polar protic solvent, similar to ethanol but more polar.
Acetone	Soluble	Polar aprotic solvent, good general solvent for many organic compounds.
Ethyl Acetate	Moderately Soluble	Medium polarity solvent.
Dichloromethane	Moderately Soluble	Moderately polar solvent.
Chloroform	Moderately Soluble	Similar to dichloromethane.
Dimethyl Sulfoxide (DMSO)	Very Soluble	Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Dimethylformamide (DMF)	Very Soluble	Highly polar aprotic solvent, similar to DMSO.
Hexane	Insoluble	Nonpolar solvent, unlikely to dissolve the polar molecule.

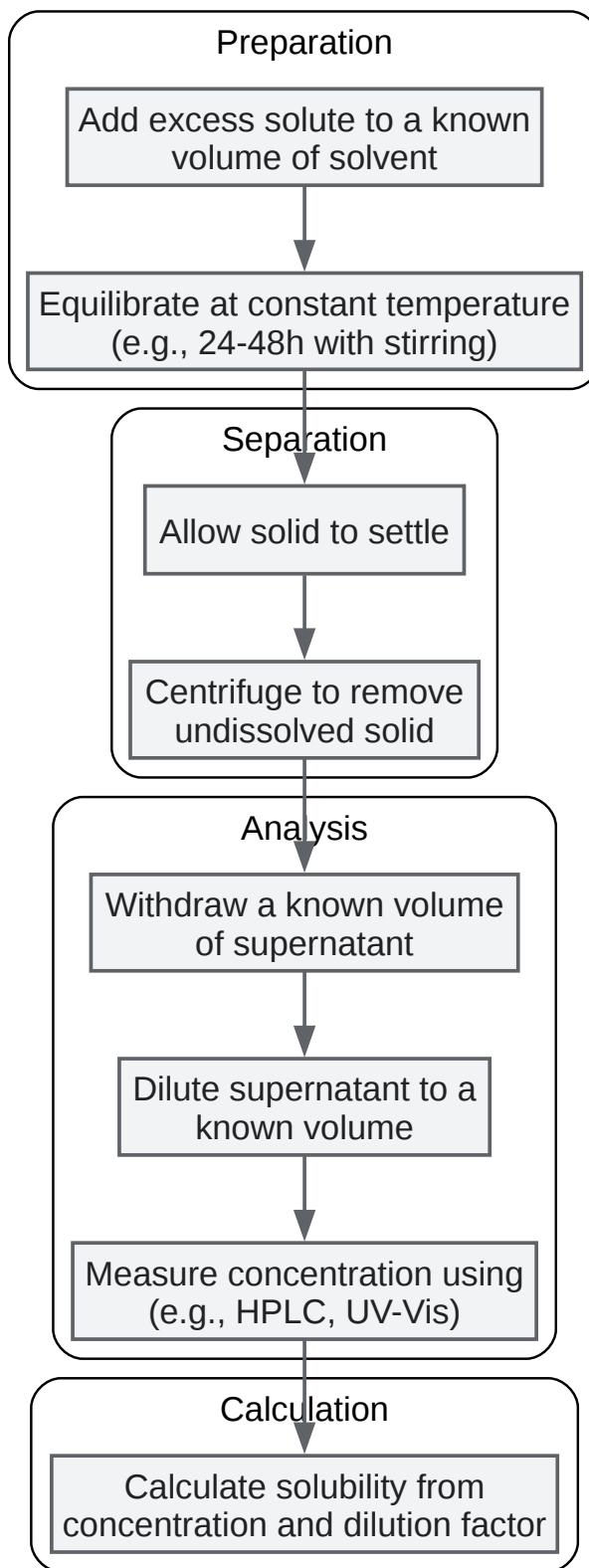
Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like **3-Bromo-2-hydroxy-5-methylpyridine** in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

- **3-Bromo-2-hydroxy-5-methylpyridine**
- Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)
- Analytical balance
- Vials or test tubes with screw caps
- Constant temperature shaker or magnetic stirrer with temperature control
- Centrifuge
- Volumetric flasks and pipettes
- Spectrophotometer (if the compound has a chromophore) or HPLC system

Procedure:


- Preparation of a Saturated Solution:
 - Add an excess amount of **3-Bromo-2-hydroxy-5-methylpyridine** to a known volume of the solvent in a vial. The exact amount should be enough to ensure that some solid remains undissolved.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a constant temperature shaker or on a magnetic stirrer, and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
- Separation of Undissolved Solid:
 - After equilibration, allow the mixture to stand undisturbed for a period to let the excess solid settle.
 - To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.
- Determination of Solute Concentration:

- Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
- Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
- Determine the concentration of **3-Bromo-2-hydroxy-5-methylpyridine** in the diluted solution using a suitable analytical technique:
 - UV-Vis Spectrophotometry: If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration and use it to determine the concentration of the sample.
 - High-Performance Liquid Chromatography (HPLC): This is a more universal and accurate method. Develop an HPLC method with a suitable column and mobile phase to separate and quantify the compound. Create a calibration curve of peak area versus concentration.
 - Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less accurate, especially for lower solubilities.
- Calculation of Solubility:
 - From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **3-Bromo-2-hydroxy-5-methylpyridine** and all solvents used for specific handling and disposal information.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the experimental workflow for determining the solubility of a solid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-hydroxy-5-methylpyridine | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine [chemeurope.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Solubility Profile of 3-Bromo-2-hydroxy-5-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090738#solubility-of-3-bromo-2-hydroxy-5-methylpyridine-in-common-lab-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com